molecular formula C7H14ClNO2 B3092587 (S)-2-methylpiperidine-2-carboxylic acid hydrochloride CAS No. 123053-40-7

(S)-2-methylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B3092587
CAS RN: 123053-40-7
M. Wt: 179.64
InChI Key: XIYPMNONXCCODR-FJXQXJEOSA-N
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Description

“2-methylpiperidine” is a type of organic compound known as a piperidine, which is a six-membered ring with one nitrogen atom and five carbon atoms . “2-carboxylic acid” refers to a carboxylic acid functional group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group . “Hydrochloride” refers to the salt that is formed when hydrochloric acid reacts with an organic base .


Synthesis Analysis

The synthesis of such compounds typically involves complex organic reactions. Unfortunately, without specific literature or resources detailing the synthesis of “(S)-2-methylpiperidine-2-carboxylic acid hydrochloride”, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Unfortunately, without specific information, it’s challenging to provide a detailed chemical reactions analysis .

Scientific Research Applications

Conformational Studies and Rotational Barriers

A detailed study explored the conformers and rotamers of isostructural N-methylpiperidine betaine hydrochloride and related compounds, focusing on the effects of electrostatic attraction on rotation barriers. This research utilized B3LYP/6-31G(d,p) level theory to investigate the structure and rotational barriers, revealing significant electrostatic interactions between charged groups that influence the molecule's conformations and energy barriers. These findings provide insight into the molecular behavior of similar compounds in various chemical environments (Szafran, Koput, & Dega-Szafran, 2005).

Crystal Structure Analysis

Research on the crystal structure of bis(N-methylpiperidine betaine) hydroiodide contributed to understanding how molecular structure is influenced by different anions. This study demonstrated the formation of dimeric cations through specific hydrogen bonds, indicating the complex interactions within crystalline forms of N-methylpiperidine derivatives. Such structural insights are crucial for designing new materials and understanding molecular interactions in solid states (Dega-Szafran, Szafran, Dulewicz, Addlagatta, & Jaskólski, 2004).

Chemical Synthesis and Applications

The vinylfluoro group was investigated as an acetonyl cation equivalent in the stereoselective synthesis of 4-hydroxy pipecolic acid derivatives. This research highlighted the unique reactivity of the vinylfluoro group under acidic conditions, contrasting with vinylchloro and vinylbromo groups. The pipecolic acid derivative produced in this study serves as a building block for further chemical synthesis, showcasing the utility of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride in complex organic synthesis (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Investigation of Molecular Interactions

Further investigations into the influence of halide anions on molecular structures of similar compounds revealed how different anions affect the conformation and interactions within molecules. This study used crystal structure analysis and theoretical calculations to explore the effects of electrostatic interactions on molecular conformation, providing insights relevant to the design and synthesis of molecularly targeted chemical compounds (Szafran, Dega-Szafran, Jaskólski, Addlagatta, & Dulewicz, 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “(S)-2-methylpiperidine-2-carboxylic acid hydrochloride” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic uses .

properties

IUPAC Name

(2S)-2-methylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYPMNONXCCODR-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-methylpiperidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-methylpiperidine-2-carboxylic acid hydrochloride
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(S)-2-methylpiperidine-2-carboxylic acid hydrochloride
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(S)-2-methylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-methylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-methylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-methylpiperidine-2-carboxylic acid hydrochloride

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